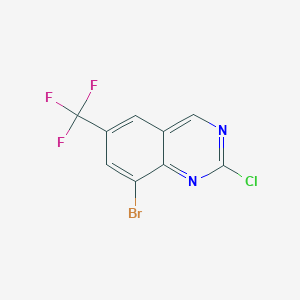

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline

Description

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative characterized by a bromine atom at position 8, a chlorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 6 on the quinazoline core. Quinazolines are nitrogen-containing heterocycles widely utilized in pharmaceutical and agrochemical research due to their structural versatility and bioactivity.

Properties

IUPAC Name |

8-bromo-2-chloro-6-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClF3N2/c10-6-2-5(9(12,13)14)1-4-3-15-8(11)16-7(4)6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMCLKHXNPZIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC(=NC=C21)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of bromine, chlorine, and trifluoromethyl groups through various substitution reactions. For example, the synthesis might involve:

Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of Substituents: The bromine, chlorine, and trifluoromethyl groups can be introduced using reagents such as bromine (Br2), thionyl chloride (SOCl2), and trifluoromethyl iodide (CF3I) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine, chlorine, or trifluoromethyl groups .

Scientific Research Applications

Medicinal Chemistry

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline has been extensively studied for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer.

Research indicates that this compound exhibits significant biological activities:

- Anticancer Properties : Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation. For example, structure-activity relationship (SAR) studies demonstrated that modifications in the quinazoline structure can enhance antiproliferative activities against various cancer cell lines .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Target Cancer Type | IC50 (µM) |

|---|---|---|

| 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline | Lung Cancer | Low micromolar range |

| Other Quinazoline Derivatives | Various | Varies |

- Antimicrobial Activity : The compound is also being investigated for its potential antimicrobial properties, which could lead to new treatments for resistant bacterial strains .

Case Studies

Several studies have documented the efficacy of quinazoline derivatives in clinical settings:

- VEGFR Inhibition : A study highlighted that compounds similar to 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline demonstrated potent inhibition of the vascular endothelial growth factor receptor (VEGFR), crucial for tumor angiogenesis. The compound showed an IC50 value of 36.78 nM against VEGFR-2 under hypoxic conditions, indicating its potential as an anti-cancer agent .

- Epidermal Growth Factor Receptor (EGFR) : Another study focused on quinazoline derivatives targeting EGFR, which is overexpressed in many tumors. The ability to inhibit this receptor suggests that 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline could be effective in treating cancers associated with EGFR overexpression .

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The placement of bromine and trifluoromethyl groups significantly alters electronic properties. For instance, 6-Bromo-2,4-dichloroquinazoline and its positional isomer 8-Bromo-2,4-dichloroquinazoline share the same molecular formula but differ in reactivity due to bromine positioning .

Physicochemical Properties

Comparative data for solubility, stability, and reactivity are critical for synthetic applications:

- Solubility : 6-Bromo-2,4-dichloroquinazoline is slightly soluble in water, typical for halogenated quinazolines due to hydrophobic substituents . The trifluoromethyl group in the target compound likely further reduces aqueous solubility, enhancing organic phase partitioning.

- Thermal Stability : Brominated quinazolines like 6-Bromo-2-chloro-8-fluoroquinazoline exhibit predicted boiling points of ~308°C , whereas trifluoromethylated derivatives may display higher thermal stability due to the -CF₃ group’s strong bond strength.

- Acidity : The pKa of 6-Bromo-2-chloro-8-fluoroquinazoline is -1.68, indicating strong acidity at the quinazoline N-atoms, a trait shared across halogenated derivatives . The -CF₃ group in the target compound could further lower pKa values, increasing electrophilicity.

Biological Activity

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline is a notable compound within the quinazoline family, recognized for its diverse biological activities, particularly in anticancer research. This article provides an in-depth analysis of its biological activity, including data tables and research findings from various studies.

Chemical Structure and Properties

The molecular formula of 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline is C₉H₃BrClF₃N₂, with a molecular weight of 261.48 g/mol. The compound features a fused bicyclic structure that includes a benzene ring and a pyrimidine ring, with multiple halogen substituents that enhance its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Quinazolines, including 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline, have been widely studied for their pharmacological properties. This compound has demonstrated significant anticancer activity , primarily through the inhibition of various kinases involved in tumor progression.

Key Findings from Research Studies

-

Anticancer Mechanism :

- Studies indicate that quinazoline derivatives can inhibit ERK1/2 phosphorylation, which is crucial in cancer cell signaling pathways. The compound has shown IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an effective anticancer agent .

- In vitro studies reveal that 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation .

-

Comparison with Other Quinazolines :

- A comparative analysis of structurally similar compounds shows varying degrees of biological activity based on their substituents. For instance, compounds like 8-bromo-2-chloroquinazolin-4-amine exhibit a similarity index of 0.79 with 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline, indicating comparable biological properties.

Table 1: Structural Comparison of Quinazoline Derivatives

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 8-Bromo-2-chloroquinazolin-4-amine | Amino group at position 4 | 0.79 |

| 2,4-Dichloro-7-fluoroquinazoline | Fluorine substitution at position 7 | 0.71 |

| 4-Chloro-5,7-difluoroquinazoline | Two fluorine substituents | 0.61 |

| 8-Bromo-2-chloroquinazoline | Lacks trifluoromethyl group | 0.79 |

| 2-Chloroquinazoline | Simplified structure with fewer halogens | 0.70 |

Case Studies

- Inhibition Studies :

- Molecular Docking Studies :

Q & A

Q. What are the established synthetic routes for 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via halogenation and substitution reactions. For example, bromination of quinazoline precursors using bromine in acetic acid (yields ~29% under controlled dropwise addition ), followed by chlorination at the 2-position. Key factors include:

- Temperature control (e.g., 0–5°C for bromine addition to prevent decomposition).

- Solvent choice (glacial acetic acid enhances electrophilic substitution ).

- Catalytic optimization (e.g., NaOAc for pH stabilization ).

Yields are often improved via reflux in polar aprotic solvents like DMF .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : and NMR resolve substituent patterns (e.g., trifluoromethyl at C6 shows distinct splitting ).

- HPLC-MS : Quantifies purity (>97% achievable with C18 columns and acetonitrile/water gradients ).

- Elemental Analysis : Validates stoichiometry (e.g., CHBrClFN requires C: 33.43%, H: 1.40% ).

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (bromine and chlorinated intermediates are corrosive ).

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 141.1°C flash point ).

- Waste Disposal : Halogenated byproducts require segregated storage and professional disposal .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what competing pathways exist?

- Methodological Answer : The C8 bromine acts as a leaving group, enabling Pd-catalyzed couplings. However, competing reactions include:

- Hydrodehalogenation : Over-reduction in the presence of excess Pd(0) .

- Nucleophilic Aromatic Substitution : Secondary amines may displace bromine at C8 under basic conditions (e.g., EtN in THF ).

Optimization requires inert atmospheres (Ar/N) and controlled stoichiometry of boronic acids .

Q. How can contradictory biological activity data (e.g., antibacterial vs. antifungal) for quinazoline derivatives be systematically resolved?

- Methodological Answer :

- Dose-Response Studies : Establish IC values across Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl enhances lipophilicity and membrane penetration ).

- Assay Validation : Use standardized protocols (CLSI guidelines) to minimize variability in MIC measurements .

Q. What computational strategies predict structure-activity relationships (SAR) for optimizing kinase inhibition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase ).

- QSAR Models : Train on datasets linking substituent electronegativity (e.g., Cl/Br) to inhibitory potency (R >0.85 achievable ).

- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.